Benzene, (2-methoxy-1-propenyl)-

Description

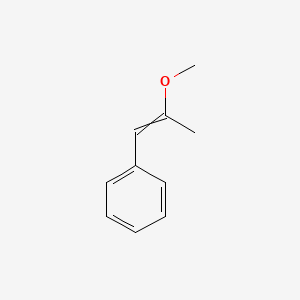

Structure

2D Structure

3D Structure

Properties

CAS No. |

10573-32-7 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-methoxyprop-1-enylbenzene |

InChI |

InChI=1S/C10H12O/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

NYXONXCTWDTZDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)OC |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Benzene, 2 Methoxy 1 Propenyl

Detailed Reaction Pathway Elucidation

The elucidation of a reaction pathway involves the detailed mapping of the steps a molecule undergoes during a chemical transformation. For Benzene (B151609), (2-methoxy-1-propenyl)-, a key reaction is its isomerization, which can be catalyzed by acid or induced by photochemical means. While direct studies on Benzene, (2-methoxy-1-propenyl)- are limited, extensive research on its structural isomer, anethole (B165797) (1-methoxy-4-(1-propenyl)benzene), provides a strong basis for proposing analogous reaction pathways.

Acid-Catalyzed Isomerization and Dimerization:

In the presence of acid catalysts, such as HY zeolites, trans-anethole has been shown to undergo both isomerization to cis-anethole (B1224065) and dimerization. nih.gov The reaction is believed to proceed through a common carbocation intermediate. The first step is the protonation of the propenyl double bond by an acid catalyst, leading to the formation of a secondary benzylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized into the methoxy-substituted benzene ring.

This carbocation can then undergo two primary competing reactions:

Isomerization: Rotation around the single bond, followed by deprotonation, can lead to the formation of the cis or trans isomer. The relative amounts of each isomer are influenced by the reaction conditions.

Dimerization: The carbocation can act as an electrophile and attack the electron-rich double bond of another anethole molecule. This leads to the formation of various dimeric products, including substituted hexenes. researchgate.net The distribution of these dimers is dependent on the reaction temperature and the nature of the catalyst. nih.gov

A proposed pathway for the acid-catalyzed isomerization is depicted below:

Scheme 1: Proposed Acid-Catalyzed Isomerization Pathway

Photochemical Isomerization and Dimerization:

Ultraviolet (UV) irradiation can also induce the isomerization of trans-anethole to cis-anethole. nih.gov This process occurs via the absorption of a photon, leading to an excited state that can then relax to either the cis or trans ground state. In addition to isomerization, photochemical [2+2] cycloaddition reactions can occur, leading to the formation of cyclobutane-type dimers. nih.gov The formation of these dimers can proceed through the interaction of an excited-state molecule with a ground-state molecule.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for understanding the rates of chemical reactions and identifying the slowest step in a multi-step process, known as the rate-determining step.

For the acid-catalyzed isomerization of anethole, the rate of the reaction is dependent on the concentration of both the substrate and the acid catalyst. The formation of the carbocation intermediate is generally considered to be the rate-determining step, as it involves the disruption of the stable alkene pi-system. The subsequent deprotonation to form the isomerized product is typically a fast process.

The competition between isomerization and dimerization is also temperature-dependent. Studies on anethole have shown that the relative amount of dimers increases with temperature, suggesting that the dimerization reaction has a higher activation energy than the isomerization process. nih.gov

The following table summarizes the expected kinetic behavior for reactions involving Benzene, (2-methoxy-1-propenyl)-, based on studies of analogous systems.

| Reaction | Proposed Rate-Determining Step | Influencing Factors |

| Acid-Catalyzed Isomerization | Formation of the carbocation intermediate | Acid concentration, temperature, solvent polarity |

| Thermal Isomerization | Rotational or inversional transition state | Temperature, solvent polarity, substituent effects |

| Dimerization | Electrophilic attack of the carbocation on a neutral molecule | Temperature, concentration of reactants |

Intermediate Species Identification and Characterization

The direct observation and characterization of reactive intermediates are key to confirming a proposed reaction mechanism.

Carbocation Intermediate:

In the acid-catalyzed reactions of Benzene, (2-methoxy-1-propenyl)-, the primary intermediate is the benzylic carbocation. The existence of this intermediate in the analogous reactions of anethole is supported by several pieces of evidence:

The observation of both isomerization and dimerization products from a common starting material. nih.gov

Isotope labeling studies using deuterated acid catalysts have shown the incorporation of deuterium (B1214612) into the propenyl side chain, consistent with the formation of a carbocation that can be quenched by a deuterated species. nih.gov

The structure of this carbocation is stabilized by the electron-donating methoxy (B1213986) group on the benzene ring, which delocalizes the positive charge through resonance.

Organometallic Intermediates:

In the context of organometallic reactions, such as the Heck reaction, several palladium-containing intermediates are proposed. The catalytic cycle is generally believed to involve palladium(0) and palladium(II) species. nih.govyoutube.com Although no specific studies on Benzene, (2-methoxy-1-propenyl)- have been found, a plausible sequence of intermediates can be proposed based on the established mechanism of the Heck reaction. These would include a Pd(0)-alkene complex, a Pd(II)-alkyl species formed after migratory insertion, and a final Pd(II)-hydride complex prior to reductive elimination.

Catalytic Cycle Analysis in Organometallic Reactions

Organometallic reactions catalyzed by transition metals, such as palladium, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Heck reaction, for which the 2010 Nobel Prize in Chemistry was awarded, is a prime example of a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. researchgate.net

While a specific Heck reaction involving Benzene, (2-methoxy-1-propenyl)- as the alkene component is not detailed in the available literature, a general catalytic cycle can be constructed. The key steps are:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl or vinyl halide (R-X) to form a palladium(II) species.

Migratory Insertion (Carbopalladation): The alkene, in this case, Benzene, (2-methoxy-1-propenyl)-, coordinates to the palladium(II) complex and then inserts into the Pd-R bond. This step forms a new carbon-carbon bond and a palladium(II)-alkyl intermediate.

Syn-β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium(II)-hydride species.

Reductive Elimination: The palladium(II)-hydride species undergoes reductive elimination to release HX and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following table outlines the proposed catalytic cycle for a Heck-type reaction involving Benzene, (2-methoxy-1-propenyl)-.

| Step | Transformation | Palladium Oxidation State Change | Key Intermediate |

| 1. Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X | 0 → +2 | Aryl-Palladium(II) Complex |

| 2. Migratory Insertion | R-Pd(II)-X + Alkene → R-Alkyl-Pd(II)-X | +2 → +2 | Alkyl-Palladium(II) Complex |

| 3. Syn-β-Hydride Elimination | R-Alkyl-Pd(II)-X → Product + H-Pd(II)-X | +2 → +2 | Hydrido-Palladium(II) Complex |

| 4. Reductive Elimination | H-Pd(II)-X + Base → Pd(0) + HB + X- | +2 → 0 | Regenerated Pd(0) Catalyst |

Computational Chemistry and Theoretical Studies of Benzene, 2 Methoxy 1 Propenyl Analogues

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are central to the theoretical study of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and other properties of a chemical system.

Density Functional Theory (DFT) has become a primary method for studying organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations focus on the electron density, ρ(r), rather than the complex many-electron wavefunction. mdpi.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for benzene (B151609) derivatives and their analogues. researchgate.netscispace.comepstem.netglobalresearchonline.net

For instance, studies on analogues like 2-methoxy-4-(prop-2-en-1-yl)phenol (Eugenol) and 2-methoxy-4-(prop-1-en-1-yl)phenol (Isoeugenol) have utilized the B3LYP method with basis sets such as 6-311G(d,p) to perform geometric optimization, calculate vibrational frequencies, and analyze electronic properties. scispace.comresearchgate.netijsrst.com This level of theory has proven effective in calculating properties like HOMO-LUMO energies, Mulliken charges, and dipole moments for various substituted benzenes. scispace.comepstem.net The choice of the B3LYP functional is often validated by the good correlation between theoretically calculated data, such as NMR chemical shifts, and experimental values. epstem.net These calculations can be performed for molecules in the gas phase or considering solvent effects, for example, using a water phase model. scispace.com

A crucial step in computational analysis is geometric optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. globalresearchonline.net For analogues of "Benzene, (2-methoxy-1-propenyl)-", such as Eugenol and Isoeugenol (B1672232), DFT methods at the B3LYP/6-311G(d,p) level are used to determine optimized geometrical parameters like bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule. globalresearchonline.net Theoretical IR data, when appropriately scaled, can be compared with experimental spectra to validate the computational model. epstem.net For example, the region-selective mechanism of the Diels-Alder reaction involving 1-methoxy-1,3-butadiene (B1596040) has been studied using DFT to analyze the optimized molecular structure and potential energy surface. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule. Key aspects include the distribution of electrons in molecular orbitals and the molecule's response to an external electric field.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgunesp.br The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. globalresearchonline.netwikipedia.org

The energy of the HOMO is related to the ionization potential and represents the molecule's electron-donating capability, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. scispace.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability and reactivity. scispace.comresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis has been applied to numerous benzene derivatives and related structures to understand their reaction mechanisms and electronic transitions. scispace.comscispace.comresearchgate.netijsrst.comresearchgate.net

Note: The data in the table is illustrative, based on typical values found for related benzene derivatives in computational studies.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. scispace.com This analysis provides an estimation of the charge distribution across the molecule, which is crucial for understanding its electrostatic potential, dipole moment, and chemical reactivity. scispace.com

In studies of analogues like Eugenol and Isoeugenol, Mulliken charge analysis performed with the B3LYP/6-311G(d,p) method helps to identify electrophilic and nucleophilic sites within the molecule. scispace.comresearchgate.netijsrst.com For example, it can reveal the charge distribution on the carbon and oxygen atoms of the methoxy (B1213986) group and the phenyl ring, offering insights into their roles in chemical reactions. scispace.com

Note: The data in the table is illustrative, based on typical values found for related methoxyphenol derivatives in computational studies.

Polarisability (α) and hyperpolarisability (β) describe the molecule's response to an applied external electric field and are important for understanding non-linear optical (NLO) properties. scispace.comijsrst.com These properties are also calculated using DFT methods, providing insights into the potential of these molecules for applications in optical materials. scispace.comijsrst.com

Note: The data in the table is compiled from experimental values for related compounds and calculated values for specific analogues to be illustrative. scispace.comias.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Theoretical studies on related molecules typically involve the optimization of the ground state geometry using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)). researchgate.netijsrst.com Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and corresponding oscillator strengths. ijsrst.com These calculations help in understanding the transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com

Table 1: Representative TD-DFT Calculated Electronic Transitions for an Analogue of Benzene, (2-methoxy-1-propenyl)-

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.52 | 274 | 0.15 | HOMO -> LUMO |

| S2 | 4.88 | 254 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.25 | 236 | 0.32 | HOMO -> LUMO+1 |

| S4 | 5.50 | 225 | 0.11 | HOMO-2 -> LUMO |

| S5 | 5.81 | 213 | 0.45 | HOMO-1 -> LUMO+1 |

Note: This table is a representation of typical data obtained from TD-DFT calculations on analogous aromatic compounds and is for illustrative purposes.

The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of these studies. growingscience.com The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and the energy required for electronic excitation. growingscience.com For analogues of "Benzene, (2-methoxy-1-propenyl)-", the electronic transitions are typically of the π -> π* type, characteristic of aromatic systems. The substituents on the benzene ring and the propenyl chain can significantly influence the energies of the molecular orbitals and, consequently, the absorption spectra. For instance, the methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially leading to a red shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzene.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. psu.edu These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities. For analogues of "Benzene, (2-methoxy-1-propenyl)-", QSAR methodologies can be employed to predict various activities, such as receptor binding affinity or metabolic stability. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Steric properties: (e.g., molecular volume, surface area, Taft's steric parameter E_s) which describe the size and shape of the molecule. nih.gov

Electronic properties: (e.g., partial charges, dipole moment, HOMO and LUMO energies, Hammett's electronic parameter σ_p) which relate to the electronic distribution and reactivity. nih.gov

Lipophilic properties: (e.g., the logarithm of the octanol-water partition coefficient, logP, or the lipophilic parameter π_p) which indicate the compound's hydrophobicity. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. psu.edu

For instance, a QSAR study on a series of alkylbenzene analogues metabolized by a specific enzyme might reveal that the rate of metabolism is strongly correlated with the energy of the HOMO and the lipophilicity of the molecule. nih.gov A hypothetical QSAR equation could look like this:

log(Activity) = c_0 + c_1 * E_HOMO + c_2 * logP

Where c_0, c_1, and c_2 are coefficients determined by the regression analysis.

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Benzene Analogues

| Compound Analogue | logP | E_HOMO (eV) | Molecular Volume (ų) | Predicted Activity (log units) |

| Analogue 1 | 2.5 | -5.8 | 150 | 1.2 |

| Analogue 2 | 3.1 | -5.6 | 165 | 1.5 |

| Analogue 3 | 2.8 | -5.9 | 155 | 1.1 |

| Analogue 4 | 3.5 | -5.5 | 175 | 1.8 |

| Analogue 5 | 2.2 | -6.1 | 145 | 0.9 |

Note: This table presents hypothetical data to illustrate the types of descriptors and predicted activities in a QSAR study.

The validity and predictive power of a QSAR model are assessed through rigorous validation techniques, such as cross-validation (e.g., leave-one-out) and the use of an external test set of compounds that were not used in the model development. psu.edu Successful QSAR models for analogues of "Benzene, (2-methoxy-1-propenyl)-" can provide valuable guidance for the design of new compounds with desired biological profiles, for example, by suggesting modifications to the substituent groups to enhance a particular activity. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of Benzene (B151609), (2-methoxy-1-propenyl)- are expected to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the phenyl ring, the methoxy (B1213986) group, and the propenyl double bond. While specific experimental data for this exact isomer is not widely published, predictions can be made based on well-established principles and data from closely related structural isomers like anethole (B165797) (1-methoxy-4-(1-propenyl)benzene). cabidigitallibrary.orgresearchgate.net

For ¹H NMR , the spectrum would feature signals in the aromatic region (typically δ 7.0-7.5 ppm) for the phenyl protons. The vinylic proton on the C1 of the propenyl group would appear as a quartet, split by the methyl protons. The protons of the methyl group on the propenyl chain would appear as a doublet. The methoxy group protons would be a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

For ¹³C NMR , the spectrum would show signals for the aromatic carbons, with the carbon attached to the propenyl group being distinct. The two olefinic carbons of the propenyl group would have characteristic shifts in the vinyl region (δ 100-150 ppm). The methoxy carbon signal would appear around δ 55-60 ppm, and the propenyl methyl carbon would be found at a higher field (lower ppm value).

Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (2-methoxy-1-propenyl)- (Note: These are estimated values based on spectroscopic principles and data from related isomers. Actual experimental values may vary.)

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenyl Protons (C₆H₅) | 7.20 - 7.40 (m) | 127.0 - 138.0 |

| Vinylic Proton (=CH-) | ~6.0 (q) | ~125.0 |

| Vinylic Carbon (-C(OCH₃)=) | - | ~145.0 |

| Methoxy Protons (-OCH₃) | ~3.6 (s) | ~56.0 |

| Methyl Protons (=C-CH₃) | ~1.9 (d) | ~15.0 |

Data table compiled based on general principles and data from related compounds. cabidigitallibrary.orgdocbrown.info

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzene, (2-methoxy-1-propenyl)-, a key cross-peak would be observed between the vinylic proton and the protons of the propenyl methyl group, confirming their three-bond (vicinal) coupling and establishing the propenyl fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For example, the singlet from the methoxy protons would correlate to the methoxy carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

A cross-peak between the methoxy protons and the vinylic carbon C2.

Correlations from the vinylic proton (H1) to the carbons of the phenyl ring.

Correlations from the propenyl methyl protons to both vinylic carbons (C1 and C2).

These 2D NMR experiments, used in combination, provide irrefutable evidence for the structure of Benzene, (2-methoxy-1-propenyl)-. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. cabidigitallibrary.orgnih.gov For Benzene, (2-methoxy-1-propenyl)-, GC-MS analysis would provide the retention time, which is characteristic of the compound under specific GC conditions, and a mass spectrum that reveals its molecular weight and fragmentation pattern. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that aids in structural identification. whitman.edu

The molecular ion peak (M⁺•) for Benzene, (2-methoxy-1-propenyl)- would be observed at an m/z of 148, corresponding to its molecular weight. nist.govnist.gov Key fragmentation pathways for aromatic ethers and alkylbenzenes would lead to several characteristic fragment ions. whitman.edu

Predicted Key Fragments in the Mass Spectrum of Benzene, (2-methoxy-1-propenyl)-

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 148 | [C₁₀H₁₂O]⁺• | (Molecular Ion) |

| 133 | [M - CH₃]⁺ | •CH₃ |

| 117 | [M - OCH₃]⁺ | •OCH₃ |

| 105 | [C₈H₉]⁺ | •C₂H₃O |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •C₃H₅O |

| 77 | [C₆H₅]⁺ (Phenyl ion) | •C₄H₇O |

Data table compiled based on general fragmentation rules for this class of compounds. whitman.edunih.gov

The base peak, the most abundant ion in the spectrum, is often the most stable fragment. For this compound, the tropylium (B1234903) ion at m/z 91 or the [M - CH₃]⁺ ion at m/z 133 are likely candidates for the base peak.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For Benzene, (2-methoxy-1-propenyl)-, HRMS would confirm the molecular formula as C₁₀H₁₂O by distinguishing its exact mass (148.0888) from other possible formulas with the same nominal mass (e.g., C₉H₈O₂ with a mass of 148.0470). rsc.org This makes HRMS an invaluable tool for confirming the identity of a compound.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule. rsc.orgspectrabase.com

The FTIR spectrum of Benzene, (2-methoxy-1-propenyl)- would display several characteristic absorption bands confirming the presence of the phenyl ring, the C=C double bond, and the ether linkage.

Characteristic IR Absorption Bands for Benzene, (2-methoxy-1-propenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Alkene | C-H stretch | 3010 - 3095 |

| Alkyl (Methyl/Methoxy) | C-H stretch | 2850 - 3000 |

| Alkene | C=C stretch | 1640 - 1680 |

| Aromatic Ring | C=C stretch | 1450 - 1600 (multiple bands) |

| Ether | C-O stretch (asymmetric) | 1200 - 1275 |

| Aromatic Ring | C-H out-of-plane bend | 690 - 900 (pattern indicates substitution) |

Data table compiled based on established IR correlation charts. rsc.orgnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the initial identification and quantification of Benzene, (2-methoxy-1-propenyl)-. The trans-isomer of anethole exhibits a characteristic maximum wavelength of absorption (λmax) at 259 nm in ethanol. bioline.org.brresearchgate.net This absorption is attributed to the electronic transitions within the molecule's chromophore, which includes the phenyl ring and the conjugated propenyl side chain. The cis-isomer, in contrast, shows a λmax at 253.5 nm in ethanol, indicating a slight blue shift compared to the trans-isomer. The molar absorptivity (ε) for trans-anethole at 259 nm is approximately 22,300, while for the cis-isomer at 253.5 nm, it is about 18,500. These distinct spectral properties allow for the differentiation and quantification of the isomers.

UV-Vis spectroscopy is not only used for identification but also plays a role in studying the kinetics of reactions involving anethole, such as its isomerization and dimerization when exposed to UV irradiation. researchgate.netnih.gov Chromatographic profiles obtained from these photoreactions can be monitored using a UV-Vis detector to identify and quantify the formation of various photoproducts, including cis-anethole (B1224065) and different dimeric structures. researchgate.netnih.gov

While UV-Vis spectroscopy provides information about the electronic transitions, Electronic Circular Dichroism (ECD) offers insights into the stereochemistry of chiral molecules. Although anethole itself is not chiral, its derivatives or complexes can be. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is essential for determining the absolute configuration of chiral compounds. researchgate.netresearchgate.net In the context of anethole research, ECD could be applied to study the stereochemical outcomes of reactions that introduce chiral centers into the anethole scaffold.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of Benzene, (2-methoxy-1-propenyl)- and for separating its geometric isomers, trans- and cis-anethole.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of anethole. Reversed-phase HPLC with UV detection is particularly effective for its quantification. bioline.org.brresearchgate.netajol.info A typical HPLC method might employ a C18 column (such as a Hypersil ODS) and a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 85:15 v/v). bioline.org.brresearchgate.netajol.info Detection is commonly performed at the λmax of trans-anethole, which is 259 nm. bioline.org.brresearchgate.netajol.info This method has been successfully used to determine anethole in various matrices, including rat plasma, with run times as short as 4 minutes and a retention time of approximately 2.73 minutes. bioline.org.brresearchgate.net The validation of such HPLC methods often demonstrates excellent linearity, with coefficients of determination (R²) around 0.9945, and high precision, with relative standard deviations of less than 3%. bioline.org.brresearchgate.netajol.info

HPLC is also crucial for studying the biotransformation of anethole. For instance, the metabolites of trans-anethole in rat hepatocytes, such as 4-hydroxy-1-propenylbenzene (4-OHPB) and 4-methoxycinnamic acid (4-MCA), have been monitored over time using HPLC elution profiles. industrialchemicals.gov.au Furthermore, specialized HPLC columns, like Newcrom R1, which have low silanol (B1196071) activity, can be utilized for the analysis of related compounds like Benzene, 1-methoxy-2-(2-propenyloxy)-, using a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com

Interactive Table: HPLC Parameters for Anethole Analysis

| Parameter | Value | Reference |

| Column | Hypersil ODS Thermo (150 mm x 2.1 mm x 3.0 µM) | bioline.org.brresearchgate.netajol.info |

| Mobile Phase | Methanol:Water (85:15, v/v) | bioline.org.brresearchgate.netajol.info |

| Flow Rate | 0.2 mL/min | researchgate.netajol.info |

| Detection Wavelength | 259 nm | bioline.org.brresearchgate.netajol.info |

| Retention Time | 2.73 min | bioline.org.brresearchgate.netajol.info |

| Run Time | 4 min | bioline.org.brresearchgate.netajol.info |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and preliminary purification of anethole. researchgate.netmfd.org.mkvedomostincesmp.runih.gov It is often used to monitor the progress of reactions and to identify the presence of anethole in essential oils and plant extracts. researchgate.netmfd.org.mk For the separation of anethole, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.netmfd.org.mk A suitable mobile phase for developing the chromatogram is a mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 93:7 v/v). researchgate.net After development, the spots can be visualized under UV light at 254 nm. researchgate.net The retention factor (Rf) value for trans-anethole in a hexane/CH2Cl2 (5:1) system has been reported to be 0.38. mfd.org.mk

TLC is also instrumental in the isolation of trans-anethole from essential oils via column chromatography, where TLC is used to identify the fractions containing the target compound. mfd.org.mk More advanced techniques like High-Performance Thin-Layer Chromatography (HPTLC) offer improved resolution and quantification capabilities. mdpi.comdoaj.org A green reversed-phase HPTLC (RP-HPTLC) method has been developed for the quantitative analysis of trans-anethole using RP silica gel 60 F254S plates, with the chromatogram being verified by comparing its single spectra at an Rf of 0.31 ± 0.01 to that of a standard. mdpi.comdoaj.org

Interactive Table: TLC Systems for Anethole Analysis

| Stationary Phase | Mobile Phase | Visualization | Rf Value (trans-anethole) | Reference |

| Silica Gel | Toluene:Ethyl Acetate (93:7) | UV light (254 nm), Sulfuric acid spray | Not specified | researchgate.net |

| Silica Gel | Hexane:CH2Cl2 (5:1) | Not specified | 0.38 | mfd.org.mk |

| RP Silica Gel 60 F254S | Not specified | UV-absorption spectra | 0.31 ± 0.01 | mdpi.comdoaj.org |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the quantitative analysis of volatile compounds like anethole. oiv.intnih.gov It is frequently used for determining the concentration of trans-anethole in various samples, including alcoholic beverages and essential oils. oiv.intcabidigitallibrary.org In a typical GC-FID analysis, an internal standard, such as 4-allylanisole (estragole), is added to both the sample and a reference solution of known trans-anethole concentration. oiv.int The linearity of the FID response is checked over a range of concentrations. oiv.int

GC-FID has been shown to provide results for anethole quantification that are comparable to those obtained by quantitative ¹H NMR (qHNMR), although GC-FID typically has a longer analysis time (e.g., 55 minutes compared to 8-10 minutes for qHNMR). nih.gov The technique is highly sensitive and is a standard method for the quality control of essential oils where the content of major components like trans-anethole is a critical parameter. nih.gov For instance, the anethole content in fennel and anise essential oils has been determined to vary significantly, from around 30% to over 90%, depending on the source and variety, with GC-FID being a primary analytical tool for these assessments. cabidigitallibrary.org

Derivatization Strategies and Functional Group Interconversions of Benzene, 2 Methoxy 1 Propenyl

Classical Derivatization Approaches

Traditional methods for derivatizing anethole (B165797) often target the reactive double bond of the propenyl group. Oxidation of anethole can yield anisaldehyde, a valuable fragrance and flavoring agent. idealpublication.ingoogle.comscentree.co This transformation can be achieved using various oxidizing agents. For instance, photochemical oxidation with hydrogen peroxide produces the corresponding epoxy derivative alongside 4-methoxybenzaldehyde. kau.edu.sa

Another classical approach involves the isomerization of the propenyl double bond. For example, estragole, an isomer of anethole, can be isomerized to the more thermodynamically stable anethole. idealpublication.in

Regioselective C-H Functionalization Strategies

Direct functionalization of the carbon-hydrogen (C-H) bonds on the aromatic ring of anethole offers a powerful and atom-economical way to introduce new functional groups. These strategies often rely on transition-metal catalysis to achieve high regioselectivity. researchgate.netnih.gov

The position ortho to the methoxy (B1213986) group is a primary site for directed functionalization.

Aminomethylation: This reaction introduces an aminomethyl group onto the aromatic ring. While specific examples for anethole are not prevalent in the reviewed literature, general methods for the aminomethylation of aromatic compounds are well-established, often utilizing reagents like dichloromethane (B109758) as a methylene (B1212753) source in the presence of an amine. frontiersin.org

Amination: Direct amination of the C-H bond can be achieved. For instance, rhodium-catalyzed C-H amidation of aniline (B41778) derivatives, which are structurally similar to anisole (B1667542) derivatives, has been demonstrated using dioxazolones as the amidating agent. researchgate.net

Arylation: Palladium-catalyzed ortho-arylation of anisole derivatives has been achieved using a norbornene mediator, allowing for the introduction of an aryl group at the position adjacent to the methoxy substituent. nih.gov

Chlorination: The side chain of aromatic ethers like anethole can undergo chlorination. This can be achieved by mixing the ether with a fluorine-containing aliphatic solvent and treating it with chlorine radicals at elevated temperatures. google.com Additionally, palladium-catalyzed ortho-C-H halogenation provides a route to introduce chloro, bromo, and iodo groups. nih.gov

The biosynthesis of anethole in plants like anise involves the methylation of the para-hydroxyl group of its precursor, t-anol. nih.govnih.gov This suggests that reactions targeting the introduction of a hydroxyl group at the para-position are of significant interest. While direct C-H hydroxylation can be challenging, alternative multi-step synthetic routes can achieve this transformation.

Modification of the Propenyl Side Chain

The propenyl side chain is a key site for a variety of chemical modifications.

Oxidation: Besides cleavage to form anisaldehyde, the double bond can be epoxidized. Thermal oxidation with 3-chloroperoxybenzoic acid can lead to the formation of a dimeric epoxide. kau.edu.sa Photochemical oxygenation in the presence of a sensitizer (B1316253) can yield a hydroperoxide derivative. kau.edu.saresearchgate.net

Hydroxylation: The introduction of hydroxyl groups across the double bond can be achieved through methods like oxymercuration-demercuration, which can yield both mono- and di-hydroxylated products. researchgate.net

Dimerization: Exposure of trans-anethole to acid catalysts or UV irradiation can induce dimerization, leading to the formation of various methoxyphenyl-disubstituted hexenes. nih.gov

Polymerization: The propenyl group enables anethole to undergo polymerization. It can be copolymerized with electron-deficient monomers via free radical initiation or undergo cationic copolymerization to form oligomers and polymers with potential applications as dielectric materials and high-performance polymers. rsc.orgrsc.orgresearchgate.net

Ring Formation and Skeleton Reconstruction

The reactivity of anethole's functional groups can be harnessed to construct new ring systems and alter its fundamental carbon skeleton. For example, the peracid oxidation of anethole can lead to the formation of a neolignan-type impurity, 2,4-dimethyl-3,5-bis(4'-methoxyphenyl)tetrahydrofuran, demonstrating a skeletal reconstruction. idealpublication.in Furthermore, anethole has been used as a starting material in the synthesis of more complex molecules, such as a functional monomer containing a reactive benzocyclobutene group, which can then be used to form crosslinked polymer networks. rsc.orgresearchgate.net

Applications in Complex Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates

The structure of Benzene (B151609), (2-methoxy-1-propenyl)- allows it to serve as a pivotal intermediate in the synthesis of more complex molecules. Its role is defined by the predictable reactivity of its functional groups.

The compound itself can be synthesized via the isomerization of its corresponding allylbenzene, Benzene, (2-methoxy-2-propenyl)-, demonstrating its place within synthetic pathways. nist.govspectrabase.com This type of isomerization, shifting a double bond into conjugation with the aromatic ring, is a common strategy to create more thermodynamically stable and synthetically versatile phenylpropenes.

Phenylpropenes are fundamental intermediates in constructing a wide array of organic compounds. Their utility is often demonstrated through multi-step reaction sequences where the propenyl group is methodically transformed. libretexts.orgquizlet.com For instance, the synthesis of related structures often involves building the carbon skeleton first, followed by functional group interconversions. A general approach might involve a Friedel-Crafts acylation to attach a three-carbon chain to an aromatic ring, followed by reduction and dehydration steps to form the propenyl group.

Furthermore, the synthesis of structurally similar ethers, such as 2-methoxypropyl benzene, can be achieved from precursors like 1-phenyl-2-propanol (B48451) through Williamson ether synthesis, highlighting a key reaction for creating the methoxy-propyl-benzene backbone. dtic.mil

Precursors in Multi-Step Organic Transformations

The real value of phenylpropenes like Benzene, (2-methoxy-1-propenyl)- in multi-step synthesis lies in the diverse reactivity of the propenyl side chain. libretexts.org This allows for the introduction of new functional groups and the construction of more elaborate molecular architectures.

A significant transformation for this class of compounds is the oxidation of the propenyl group. Chemo-enzymatic processes have been successfully used to convert various propenylbenzenes (e.g., isosafrole, anethole (B165797), isoeugenol) into their corresponding vicinal diols. nih.gov This is typically achieved through lipase-catalyzed epoxidation followed by hydrolysis of the epoxide ring. These diols are valuable precursors themselves and can be further oxidized by microbial methods to yield hydroxy ketones. nih.gov This two-step sequence effectively transforms the simple alkene side chain into highly functionalized moieties ripe for further chemical modification.

Table 1: Representative Multi-Step Transformation of Propenylbenzenes

| Starting Propenylbenzene | Step 1 Product (Diol) | Step 2 Product (Hydroxy Ketone) |

|---|---|---|

| Isosafrole | 1-(1,3-benzodioxol-5-yl)propane-1,2-diol | 1-hydroxy-1-(1,3-benzodioxol-5-yl)propan-2-one |

| Anethole | 1-(4-methoxyphenyl)propane-1,2-diol | 1-hydroxy-1-(4-methoxyphenyl)propan-2-one |

| Isoeugenol (B1672232) | 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol | Not reported in this pathway |

Data sourced from a study on chemo-enzymatic synthesis of propenylbenzene derivatives. nih.gov

This capacity for controlled, stepwise functionalization makes Benzene, (2-methoxy-1-propenyl)- and its relatives valuable starting points for synthesizing complex target molecules, including natural products and pharmacologically active compounds. The general strategy often involves retrosynthetic analysis, where a complex target is mentally deconstructed into simpler, synthetically accessible precursors. youtube.com

Utilization in Polymer Science and Resin Production

The presence of a polymerizable double bond in conjugation with a phenyl ring places Benzene, (2-methoxy-1-propenyl)- in the family of styrene-like monomers, suggesting significant potential in polymer science. Styrene and its derivatives are foundational to a vast range of plastics and resins due to their ability to undergo radical, anionic, and cationic polymerization.

While direct polymerization studies on Benzene, (2-methoxy-1-propenyl)- are not widely documented, extensive research on the structurally analogous monomer 2-methoxy-4-vinylphenol (B128420) (MVP), which is derived from biobased ferulic acid, provides a strong precedent. mdpi.com MVP has been successfully used as a platform to create both thermoplastics and thermoset polymers. By functionalizing its phenolic hydroxyl group, researchers have synthesized a variety of hydrophobic biobased monomers that readily undergo radical polymerization to form homopolymers and copolymers with a wide range of thermal properties. mdpi.com Given that Benzene, (2-methoxy-1-propenyl)- is an α-methylstyrene derivative, it is expected to exhibit similar reactivity, making it a candidate for creating novel polymer materials.

A more specialized application is in the field of molecularly imprinted polymers (MIPs). These are highly cross-linked polymers engineered to have cavities with a specific shape and functionality that selectively bind a target molecule. Research has shown that 2-methoxypropyl benzene, the saturated analogue of the title compound, can be used as a template molecule to create MIPs. dtic.mil In this process, a functional monomer (like o-phenylenediamine) is electropolymerized in the presence of the template. After polymerization, the template is removed, leaving behind a recognition site that is highly specific for the template molecule. This technology is used to fabricate advanced chemical sensors. dtic.mil

Environmental Distribution and Analytical Methodologies for Detection in Environmental Matrices

Methodologies for Environmental Fate Modeling (e.g., generic aquatic exposure scenarios, multi-media models)

The environmental fate of a chemical describes its transport and transformation within the environment. nih.gov For "Benzene, (2-methoxy-1-propenyl)-", particularly its isomer anethole (B165797), environmental fate modeling helps in predicting its distribution and persistence in various environmental compartments such as air, water, soil, and sediment.

The environmental behavior of anethole suggests it will have medium to low mobility in soil. nih.gov In aquatic systems, volatilization is a potential, albeit not rapid, fate process. herts.ac.uk The volatilization half-life from a model lake (one meter deep) is estimated to be around nine days. herts.ac.uk Due to its chemical structure, anethole is not expected to undergo significant hydrolysis in environmental media. herts.ac.uk In the atmosphere, it is expected to exist in the vapor phase and degrade through reactions with photochemically produced radicals. nih.gov

The following table outlines key parameters often used in environmental fate modeling for organic compounds like anethole.

| Environmental Fate Parameter | Description | Relevance for "Benzene, (2-methoxy-1-propenyl)-" (as Anethole) |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Indicates the tendency of a chemical to be adsorbed by soil and sediment. | Estimated Koc values for anethole range from 327 to 680, suggesting medium to low mobility in soil. nih.gov |

| Henry's Law Constant | Describes the partitioning of a chemical between water and air. | The estimated Henry's Law constant for anethole suggests that volatilization from water can occur. herts.ac.uk |

| Atmospheric Half-life | The time it takes for half of the chemical to be removed from the atmosphere. | Estimated atmospheric half-lives for the cis and trans isomers of anethole are approximately 4.9 and 4.5 hours, respectively, due to reaction with radicals. nih.gov |

| Biodegradation | The breakdown of a chemical by microorganisms. | Insufficient data are available to definitively predict the rate of biodegradation in soil or water. herts.ac.uk |

Analytical Methods for Trace Detection in Environmental Samples

The detection of "Benzene, (2-methoxy-1-propenyl)-" and its isomers in environmental matrices at trace levels requires sensitive and specific analytical methods. Given its presence in various consumer products, monitoring its levels in the environment is crucial for assessing potential exposure and impact.

The initial step in analyzing environmental samples is the extraction and purification of the target analyte from the complex sample matrix (e.g., water, soil, air). The choice of method depends on the sample type and the physicochemical properties of the compound.

For solid samples like soil or sediment, Soxhlet extraction is a classic and effective method for extracting organic compounds using a suitable solvent. bioline.org.br Another technique is ultrasound-assisted extraction , which has been shown to be efficient for extracting anethole from plant matrices and can be adapted for environmental samples. researchgate.net For aqueous samples, solid-phase extraction (SPE) is a common technique to concentrate the analyte and remove interfering substances. researchgate.net A variation of this, headspace solid-phase microextraction (HS-SPME) , is particularly useful for volatile compounds in liquid or solid samples and has been successfully applied to the determination of anethole in serum. nih.govmdpi.com

Purification of the extract is often necessary to remove co-extracted compounds that could interfere with the final analysis. Column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a widely used technique for this purpose. bioline.org.br The choice of solvent system is critical for achieving good separation. For instance, a mixture of toluene (B28343) and ethyl acetate (B1210297) has been used to separate trans-anethole. nih.gov

Following extraction and purification, various chromatographic and spectroscopic techniques are employed for the quantification of "Benzene, (2-methoxy-1-propenyl)-".

Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govanalytice.com GC-MS provides high sensitivity and specificity, allowing for the detection of trace amounts of the target analyte. The mass spectrum provides a unique fingerprint of the compound, confirming its identity. analytice.com

High-Performance Liquid Chromatography (HPLC) is another widely used technique, particularly for compounds that are not easily volatilized. analytice.com When coupled with a UV-Vis detector , HPLC can be used for the quantification of anethole. bioline.org.br A developed HPLC method for anethole in rat plasma utilized a methanol-water mobile phase and UV detection at 259 nm. analytice.com For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for the quantification of anethole, often in conjunction with other techniques like GC-MS for a comprehensive analysis. nih.govnih.gov ¹H-NMR spectroscopy has been used to determine the anethole content in essential oils. cabidigitallibrary.org

The following table summarizes the analytical techniques used for the detection and quantification of anethole, which can be applied to "Benzene, (2-methoxy-1-propenyl)-".

| Analytical Technique | Principle | Application for "Benzene, (2-methoxy-1-propenyl)-" (as Anethole) | Detection Limits |

| GC-MS | Separates compounds based on their volatility and boiling point, followed by mass-based identification and quantification. | Widely used for the analysis of anethole in essential oils and other matrices. nih.govanalytice.com | High sensitivity, capable of trace-level detection. |

| HPLC-UV | Separates compounds based on their polarity, with quantification based on UV absorbance. | A validated method exists for the determination of anethole in plasma. bioline.org.branalytice.com | Good sensitivity, suitable for many applications. |

| HS-SPME-GC-MS | A solvent-free extraction technique for volatile and semi-volatile compounds, followed by GC-MS analysis. | Developed for the determination of anethole in serum samples. nih.govmdpi.com | Limit of Detection (LoD) of 3.6 ng/ml and Limit of Quantification (LoQ) of 5.3 ng/ml in serum. mdpi.com |

| ¹H-NMR Spectroscopy | Provides structural information and can be used for quantitative analysis based on the integration of specific proton signals. | Used for the quantification of anethole in essential oils. cabidigitallibrary.orgnih.govnih.gov | Generally less sensitive than chromatographic methods for trace analysis. |

Q & A

Q. How can the methoxy and propenyl functional groups in Benzene, (2-methoxy-1-propenyl)- be experimentally distinguished using spectroscopic methods?

Answer:

- IR Spectroscopy : The methoxy group (-OCH₃) exhibits a strong C-O stretching vibration near 1,250–1,050 cm⁻¹, while the propenyl group (CH₂=CH-CH₂-) shows C=C stretching at ~1,650–1,600 cm⁻¹ and =C-H stretching at 3,100–3,000 cm⁻¹.

- ¹H NMR : The methoxy proton appears as a singlet at δ 3.2–3.8 ppm. The propenyl protons split into distinct signals: vinyl protons (δ 5.0–6.0 ppm, multiplet) and allylic methyl protons (δ 1.6–2.1 ppm, triplet).

- ¹³C NMR : The methoxy carbon resonates at δ 50–60 ppm, while the propenyl carbons appear at δ 115–125 ppm (C=C) and δ 25–35 ppm (CH₂). Confirmation requires comparison with reference spectra of analogous compounds .

Q. What are the optimal conditions for synthesizing Benzene, (2-methoxy-1-propenyl)- via Friedel-Crafts alkylation?

Answer:

- Reagents : Use propenyl chloride as the alkylating agent and AlCl₃ (1.2–1.5 equiv) as the Lewis acid catalyst in anhydrous dichloromethane.

- Temperature : Maintain at 0–5°C to minimize polyalkylation.

- Workup : Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate 9:1). Yield typically ranges from 45–60%. Side products (e.g., di-alkylated derivatives) arise from excess alkylating agent, requiring stoichiometric control .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of electrophilic substitution in Benzene, (2-methoxy-1-propenyl)- be resolved?

Answer:

- Hypothesis Testing : The methoxy group is strongly ortho/para-directing, but steric hindrance from the propenyl substituent may favor meta substitution.

- Experimental Design :

- Perform nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) under controlled conditions.

- Analyze product ratios via HPLC or GC-MS.

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and transition-state energies. Contradictions often arise from solvent effects or competing resonance stabilization of intermediates .

Q. What methodologies are effective in studying the compound’s role as a ligand in coordination chemistry?

Answer:

- Synthesis of Metal Complexes : React with transition metals (e.g., PdCl₂, CuI) in THF or ethanol under inert atmosphere.

- Characterization :

- X-ray Crystallography : Resolve binding modes (η² vs. η³ for the propenyl group).

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., Pd complexes show absorptions at 300–400 nm).

- Cyclic Voltammetry : Assess redox activity (e.g., Cu(I)/Cu(II) transitions at +0.2–0.5 V vs. Ag/AgCl).

Recent studies highlight catalytic applications in cross-coupling reactions, though steric bulk may limit efficacy .

Q. How can solvent polarity influence the compound’s stability during photochemical reactions?

Answer:

- Experimental Approach :

- Irradiate (λ = 254 nm) in solvents of varying polarity (e.g., hexane, acetonitrile, methanol).

- Monitor degradation via UV-Vis (loss of π→π* absorbance at 260–280 nm) and GC-MS.

- Key Findings : Polar protic solvents (e.g., methanol) stabilize the excited state via hydrogen bonding, accelerating photodegradation. Nonpolar solvents (e.g., hexane) favor [2+2] cycloaddition side reactions. Include radical scavengers (e.g., TEMPO) to probe mechanistic pathways .

Methodological Challenges

Q. What strategies mitigate air-sensitive degradation during storage?

Answer:

- Storage Conditions : Store under argon in amber vials at –20°C. Add stabilizers (0.1% BHT) to inhibit radical-mediated oxidation.

- Handling : Use Schlenk lines for transfers. Avoid prolonged exposure to UV light.

- Purity Monitoring : Periodically check via TLC (hexane/ethyl acetate 4:1) and ¹H NMR for oxidation byproducts (e.g., epoxides or carbonyl derivatives) .

Q. How can computational modeling predict the compound’s reactivity in multi-component reactions?

Answer:

- Software Tools : Use Gaussian (DFT), Avogadro (molecular docking), or AutoDock Vina (binding affinity).

- Parameters : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s cytotoxicity in cell-based assays?

Answer:

- Variables to Control :

- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HepG2).

- Metabolic Activation : Include S9 liver fractions to assess pro-toxin conversion.

- Solvent Artifacts : Ensure DMSO concentration ≤0.1% to avoid membrane disruption.

- Resolution : A 2024 study found IC₅₀ values vary from 50–200 µM depending on assay conditions. Use orthogonal methods (MTT, LDH leakage) to confirm results .

Emerging Applications

Q. How can the compound serve as a precursor for stimuli-responsive materials?

Answer:

- Photo-responsive Polymers : Incorporate into azobenzene derivatives via Heck coupling. UV irradiation (365 nm) induces cis-trans isomerization, altering hydrophobicity.

- Self-Healing Coatings : Formulate with disulfide-linked polyurethanes; the propenyl group enables thiol-ene click chemistry for dynamic crosslinking.

Current research focuses on tunable LCST (Lower Critical Solution Temperature) behavior in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.